molecular formula C20H42O6 B14443615 3,6,9,12-Tetraoxatetracosane-1,14-diol CAS No. 75506-81-9

3,6,9,12-Tetraoxatetracosane-1,14-diol

Cat. No.: B14443615
CAS No.: 75506-81-9
M. Wt: 378.5 g/mol
InChI Key: WXPJZKBITMVWLG-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxatetracosane-1,14-diol is an organic compound with the molecular formula C20H42O6. It is characterized by the presence of multiple ether linkages and two hydroxyl groups, making it a polyether diol. This compound is known for its unique structure, which includes four oxygen atoms spaced along a long carbon chain, providing it with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12-Tetraoxatetracosane-1,14-diol typically involves the reaction of polyethylene glycol with a suitable diol precursor under controlled conditions. One common method is the etherification of polyethylene glycol with 1,14-dihydroxy-tetradecane in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired polyether diol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This ensures a steady supply of the compound and allows for better control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,6,9,12-Tetraoxatetracosane-1,14-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acid catalysts like sulfuric acid or hydrochloric acid are often employed in substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes, reduced polyethers.

    Substitution: Ethers, esters.

Scientific Research Applications

3,6,9,12-Tetraoxatetracosane-1,14-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex polyether compounds.

    Biology: Employed in the study of membrane transport and permeability due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophilic drug carriers.

    Industry: Utilized in the production of surfactants, lubricants, and polymer additives.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxatetracosane-1,14-diol is largely dependent on its ability to interact with various molecular targets through its hydroxyl and ether groups. These interactions can influence the solubility, stability, and bioavailability of other compounds. In drug delivery systems, for example, the compound can form micelles or vesicles that encapsulate hydrophobic drugs, enhancing their solubility and facilitating their transport across biological membranes.

Comparison with Similar Compounds

    3,6,9,12-Tetraoxatetradecane-1,14-diol:

    3,6,9,12-Tetraoxatetradecane-1,14-dioic acid: This compound has carboxylic acid groups instead of hydroxyl groups, giving it different chemical properties.

Uniqueness: 3,6,9,12-Tetraoxatetracosane-1,14-diol is unique due to its longer carbon chain and the presence of multiple ether linkages, which provide it with distinct solubility and reactivity characteristics. Its ability to form stable complexes with various molecules makes it particularly valuable in applications requiring specific solubility and transport properties.

Properties

IUPAC Name

1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]dodecan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O6/c1-2-3-4-5-6-7-8-9-10-20(22)19-26-18-17-25-16-15-24-14-13-23-12-11-21/h20-22H,2-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPJZKBITMVWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(COCCOCCOCCOCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506660
Record name 3,6,9,12-Tetraoxatetracosane-1,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75506-81-9
Record name 3,6,9,12-Tetraoxatetracosane-1,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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